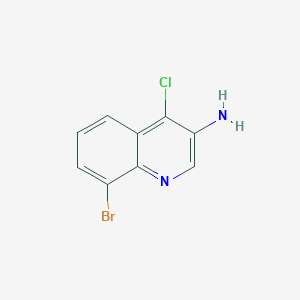
1-Hydroxy-6-nitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-6-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic scaffold. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the anthracene-9,10-dione structure. It is used in various industrial applications, including the production of synthetic dyes and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1-Hydroxy-6-nitroanthracene-9,10-dione can be synthesized through nitration of 1-hydroxyanthracene-9,10-dione. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
1-Hydroxy-6-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone structure.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 1-amino-6-hydroxyanthracene-9,10-dione.
Substitution: Formation of various substituted anthracene-9,10-dione derivatives.
科学的研究の応用
1-Hydroxy-6-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of synthetic dyes and pigments.
作用機序
The mechanism of action of 1-hydroxy-6-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
1-Hydroxy-6-nitroanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar structure but with the nitro group at the fourth position.
1-Hydroxy-5-nitroanthracene-9,10-dione: Similar structure but with the nitro group at the fifth position.
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Contains additional methyl groups at the second and third positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H7NO5 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC名 |
1-hydroxy-6-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6,16H |
InChIキー |
RLTZFTRJTDVFBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


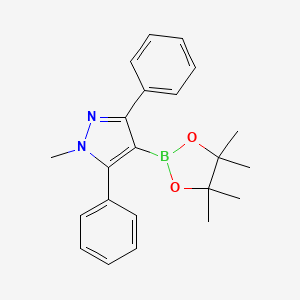

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
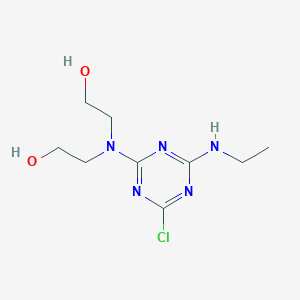
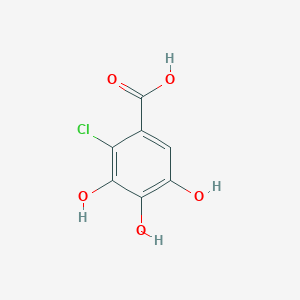

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
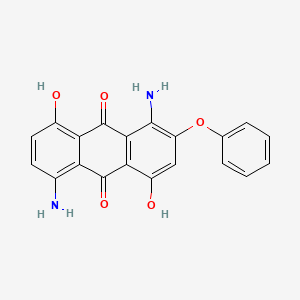
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
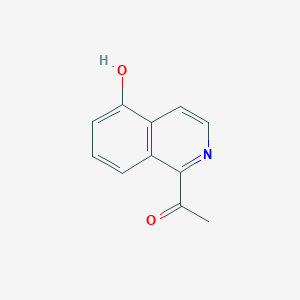
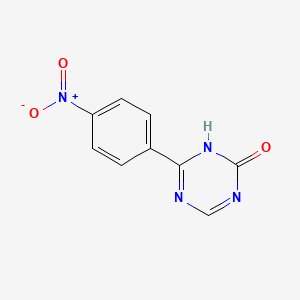
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
